molecular formula C18H16N2O3S2 B3669884 5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE

5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B3669884
M. Wt: 372.5 g/mol
InChI Key: NEDNDIYDDWKDSM-SXGWCWSVSA-N
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Description

5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.

Scientific Research Applications

5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact pathways and molecular targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-22-14-5-6-15(23-2)13(8-14)9-16-17(21)20(18(24)25-16)11-12-4-3-7-19-10-12/h3-10H,11H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDNDIYDDWKDSM-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
Reactant of Route 4
5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
Reactant of Route 5
5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE

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